molecular formula C13H20O3 B2848936 Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate CAS No. 2580199-40-0

Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate

Cat. No. B2848936
CAS RN: 2580199-40-0
M. Wt: 224.3
InChI Key: UQKNPEUNVZXMSI-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate, also known as MOB, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. MOB is a member of the benzo-fused cyclooctane family and has a unique molecular structure that makes it an interesting target for researchers.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as acetylcholinesterase. Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the reduction of oxidative stress, and the modulation of certain signaling pathways. Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of diseases such as arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate has several advantages for use in laboratory experiments, including its high purity and stability, as well as its ability to readily form crystals suitable for X-ray crystallography. However, Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several potential future directions for research on Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate, including the development of new synthetic methods for its production, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential as a building block for the synthesis of complex molecules. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate and its potential physiological effects.

Synthesis Methods

Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate can be synthesized through a multi-step process involving the condensation of 2,3-dihydrofuran with maleic anhydride, followed by a Diels-Alder reaction with cyclopentadiene. The resulting product is then subjected to a series of chemical reactions to obtain the final product, Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate.

Scientific Research Applications

Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate has been studied for its potential applications in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate has been used as a building block for the synthesis of complex molecules. In biochemistry, Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase. In pharmacology, Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate has been investigated for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer.

properties

IUPAC Name

methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-16-12(15)13-7-4-2-3-5-10(13)9-11(14)6-8-13/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKNPEUNVZXMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCCCC1CC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate

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